N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multi-step organic reactions. One common approach is the acylation of aniline derivatives followed by nitration and chlorination. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[(2-ethylbutanoyl)amino]benzamide
- N-(4-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide
- N-(4-chloro-3-nitrophenyl)-4-aminobenzamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups can enhance its specificity and efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN3O4 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C19H20ClN3O4/c1-3-12(4-2)18(24)21-14-7-5-13(6-8-14)19(25)22-15-9-10-16(20)17(11-15)23(26)27/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
UHVIGTYKULLTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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